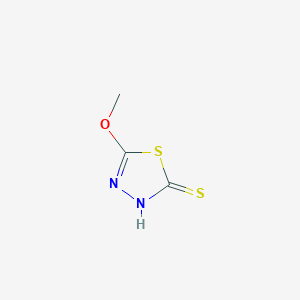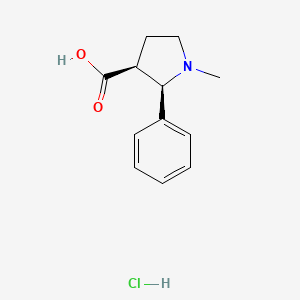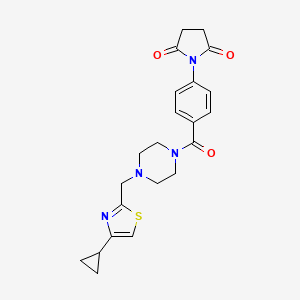![molecular formula C9H9N5S2 B2486562 [(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea CAS No. 866040-82-6](/img/structure/B2486562.png)
[(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to [(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea often involves the interaction of thiourea with other chemical entities. For instance, thiourea reacts with 3-methyl-1-phenyl-4-arylidene-2-pyrazolin-5-ones in ethanolic potassium hydroxide to synthesize 3-Methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiols, indicating the versatility of thiourea in synthesizing complex heterocyclic compounds (Metwally & Younes, 1986).
Molecular Structure Analysis
The molecular structure of compounds derived from thiourea showcases a variety of bonding patterns and crystal systems. For example, two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea exhibit distinctly different intermolecular hydrogen bonding patterns, demonstrating the impact of molecular structure on the physical properties of these compounds (Böck et al., 2020).
Chemical Reactions and Properties
Thiourea derivatives undergo various chemical reactions, leading to the formation of diverse heterocyclic compounds. For instance, the reaction of thiourea with isopropyl 2-(1-aryl-4,5-dioxo-2phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates resulted in the formation of 2-amino-6-aryl-9-[phenyl(arylamino)methylidene]-1-thia-3,6-diazaspiro[4.4]non-2-ene4,7,8-triones, highlighting the compound's role in synthesizing thiazole derivatives (Dmitriev et al., 2011).
科学的研究の応用
Recyclization Reactions : Dmitriev et al. (2011) explored the reaction of monocyclic 1H-pyrrole-2,3-diones with thiourea, leading to the formation of compounds with potential application in organic synthesis and material science (Dmitriev, Silaichev, Slepukhin, & Maslivets, 2011).
Structural Characterization of Polymorphs : Böck et al. (2020) characterized polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea, highlighting the versatility of thiourea derivatives in crystallography and materials science (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).
Synthesis of Thiazole Derivatives : Žugelj et al. (2009) demonstrated the synthesis of thiazole carboxylates from thiourea, which has implications in the development of new chemical entities (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).
Development of Biological Agents : Venkatesh et al. (2010) synthesized thiazolidin-4-one derivatives from thiourea, indicating its application in pharmacology and biochemistry (Venkatesh, Bodke, & Biradar, 2010).
Chain Heterocyclization : Vovk et al. (2010) used thiourea in the synthesis of pyrroles with potential applications in medicinal chemistry (Vovk, Pinchuk, Tolmachov, & Gakh, 2010).
Crystal Structure Analysis : Mokhtaruddin et al. (2015) analyzed the crystal structure of a thiourea derivative, contributing to the field of structural chemistry (Mokhtaruddin, Ravoof, Tahir, & Tiekink, 2015).
Synthesis of Antiviral Compounds : Attaby et al. (2006) used thiourea derivatives for the synthesis of compounds with antiviral activity, demonstrating its potential in virology and drug discovery (Attaby, Elghandour, Ali, & Ibrahem, 2006).
将来の方向性
特性
IUPAC Name |
[(E)-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S2/c10-8(15)13-12-6-7-2-1-4-14(7)9-11-3-5-16-9/h1-6H,(H3,10,13,15)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAQWGJSZPWJAV-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NNC(=S)N)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=N/NC(=S)N)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2486479.png)
![5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2486482.png)


![N-(4-acetylphenyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2486487.png)
![1-Cyclopropylsulfonyl-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B2486488.png)
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2486489.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2486491.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2486499.png)

![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2486502.png)